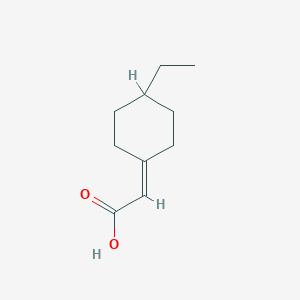
2-(4-Ethylcyclohexylidene)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylcyclohexylidene)acetic acid is an organic compound with a unique structure characterized by a cyclohexylidene ring substituted with an ethyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylcyclohexylidene)acetic acid typically involves the reaction of 4-ethylcyclohexanone with a suitable acetic acid derivative under acidic or basic conditions. One common method is the aldol condensation reaction, where 4-ethylcyclohexanone is reacted with acetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetic acid, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sodium hydroxide or potassium hydroxide are commonly used to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain high purity this compound.
化学反応の分析
Types of Reactions
2-(4-Ethylcyclohexylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide for converting the acetic acid group into acyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of acyl halides or other substituted derivatives.
科学的研究の応用
2-(4-Ethylcyclohexylidene)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Ethylcyclohexylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-Methylcyclohexylidene)acetic acid: Similar structure with a methyl group instead of an ethyl group.
2-(4-Propylcyclohexylidene)acetic acid: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
2-(4-Ethylcyclohexylidene)acetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl and propyl analogs. The ethyl group may provide different steric and electronic effects, leading to distinct properties and applications.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
2-(4-ethylcyclohexylidene)acetic acid |
InChI |
InChI=1S/C10H16O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h7-8H,2-6H2,1H3,(H,11,12) |
InChIキー |
WLCGGTXECPHCOQ-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(=CC(=O)O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13174310.png)
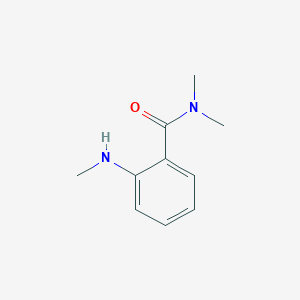
![1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13174320.png)
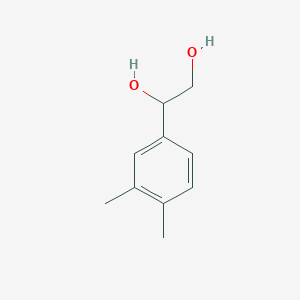
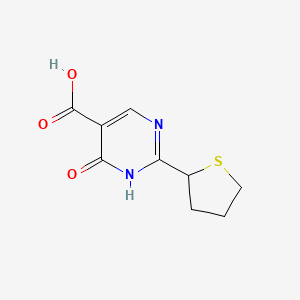
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B13174339.png)

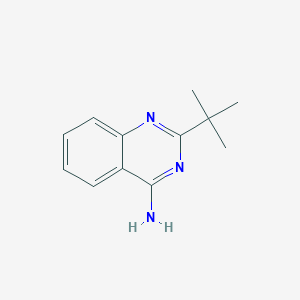
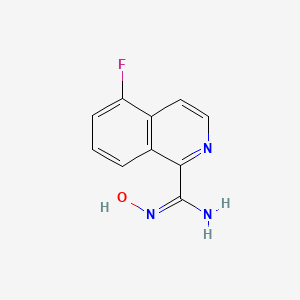
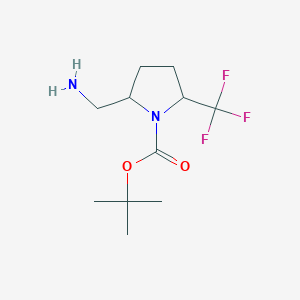
![1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13174364.png)
![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
![2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13174376.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
